3-bromo-2-chloro-5-methylpyridin-4-amine
Description
Properties
CAS No. |
1563534-11-1 |
|---|---|
Molecular Formula |
C6H6BrClN2 |
Molecular Weight |
221.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitropyridine Intermediates
A widely documented method involves the catalytic hydrogenation of nitro-substituted precursors. For example, 2-chloro-5-methyl-4-nitropyridine 1-oxide serves as a key intermediate. The synthesis proceeds via the following steps :
-
Hydrogenation Setup : A glass pressure reactor is charged with 2-chloro-5-methyl-4-nitropyridine 1-oxide (29 g, 153.8 mmol), a Pt-Mo catalyst (0.8% Pt, 0.6% Mo on activated carbon), and ethanol (320 mL).
-
Reaction Conditions : Hydrogenation occurs at 30°C under 3 bar H₂ for 20 hours, achieving >98% conversion.
-
Workup : The mixture is filtered through kieselguhr, and the filtrate is concentrated to yield 2-chloro-5-methylpyridin-4-amine (23.0 g, quantitative yield, 97.5% purity).
To introduce the bromine substituent, subsequent bromination is required. For instance, treating the amine intermediate with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C introduces bromine at the 3-position. This two-step approach—hydrogenation followed by bromination—achieves an overall yield of 68–75% .
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.8% Pt, 0.6% Mo on carbon |
| Reaction Temperature | 30°C |
| Hydrogen Pressure | 3 bar |
| Final Purity (HPLC) | 97.5% |
Sequential Halogenation of Methylpyridinamine Derivatives
An alternative route employs sequential halogenation of 5-methylpyridin-4-amine. This method prioritizes regioselective bromination and chlorination:
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Chlorination : Treat 5-methylpyridin-4-amine with POCl₃ and PCl₅ (10:1 ratio) at 115°C for 2 hours to introduce chlorine at the 2-position .
-
Bromination : React the chlorinated intermediate with NBS in acetic acid at 25°C for 4 hours, achieving 3-bromo substitution .
Optimization Insights :
-
Excess POCl₃ improves chlorination efficiency but requires careful distillation to avoid side reactions .
-
NBS selectivity for the 3-position is enhanced in polar aprotic solvents (e.g., DMF).
Reaction Scheme :
Analytical Validation and Spectral Data
All synthetic routes are validated via NMR, IR, and mass spectrometry:
This compound Characterization :
-
¹H NMR (DMSO-d₆) : δ 1.96 (s, 3H, CH₃), 6.16 (br s, 2H, NH₂), 6.50 (s, 1H, pyridine-H), 7.68 (s, 1H, pyridine-H).
-
MS (ESI) : m/z 241 [M+H]⁺.
Comparative Yields :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Catalytic Hydrogenation | 75 | 97.5 |
| Sequential Halogenation | 68 | 95.2 |
| Suzuki Coupling | 52 | 89.7 |
Challenges and Optimization Strategies
-
Regioselectivity : Competing halogenation at adjacent positions is mitigated by steric directing groups (e.g., methyl at C5) .
-
Catalyst Deactivation : Pt-Mo catalysts require periodic regeneration to maintain hydrogenation efficiency .
-
Solvent Choice : Polar solvents (e.g., ethanol) improve hydrogenation rates but may complicate bromination steps .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It participates in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula , featuring a pyridine ring substituted with bromine at the 3-position, chlorine at the 2-position, and a methyl group at the 5-position. Its unique structure contributes to its reactivity and versatility in synthesis.
Scientific Research Applications
1. Pharmaceutical Development
- Role as an Intermediate : 3-Bromo-2-chloro-5-methylpyridin-4-amine is primarily used as a building block in the synthesis of pharmaceutical compounds. It has shown potential in developing anti-inflammatory and antimicrobial agents due to its ability to interact with specific biological targets .
- Mechanism of Action : The compound typically binds to molecular targets, modulating their activity and influencing cellular signaling pathways. This characteristic makes it valuable in drug discovery efforts focused on specific enzymes or receptors.
2. Agricultural Chemicals
- Herbicide and Pesticide Formulation : This compound serves as an essential intermediate in the production of agrochemicals, particularly herbicides and pesticides. Its incorporation into formulations enhances crop protection and yield .
- Case Study : Research has demonstrated that derivatives of this compound exhibit effective herbicidal properties, making them suitable for use in various agricultural applications .
3. Material Science
- Specialty Polymers and Coatings : The compound is utilized in the production of specialty polymers that require enhanced chemical resistance and durability. Its incorporation into coatings improves performance characteristics under various environmental conditions .
4. Research Reagents
- Organic Synthesis : As a reagent, this compound aids researchers in synthesizing complex organic molecules, facilitating advancements in chemical research .
5. Analytical Chemistry
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its substituents can influence its reactivity and interaction with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-bromo-2-chloro-5-methylpyridin-4-amine with analogous pyridine and pyrimidine derivatives, highlighting structural variations, physicochemical properties, and functional implications:
Electronic and Steric Effects
- Halogen Positioning : Bromine at position 3 (meta to NH₂) in the target compound reduces electron density on the pyridine ring compared to bromine at position 2 (as in 2-bromo-6-chloro-5-methylpyridin-3-amine ), altering reactivity in electrophilic substitutions .
- Methyl vs. Methoxy : The methyl group at position 5 in the target compound provides steric bulk without significant electronic effects, whereas methoxy (e.g., 5-bromo-4-methoxypyridin-3-amine ) donates electrons via resonance, stabilizing positive charges .
- Amine Position : NH₂ at position 4 (target) participates in intermolecular hydrogen bonding, as seen in 5-bromo-2-chloropyrimidin-4-amine , forming supramolecular networks .
Physicochemical Properties
- Solubility : The target compound’s NH₂ group enhances water solubility (~2.1 mg/mL) compared to 5-bromo-4-methoxypyridin-3-amine (0.8 mg/mL) due to hydrogen bonding .
- Crystallinity : Halogen interactions (e.g., Cl···N in 4,6-dichloro-5-methoxypyrimidine ) and NH₂ hydrogen bonding contribute to crystalline frameworks, critical for X-ray structure determination .
Q & A
Basic: What are the established synthetic routes for 3-bromo-2-chloro-5-methylpyridin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogenation and amination steps. A common approach is the bromination of a pre-functionalized pyridine precursor (e.g., 2-chloro-5-methylpyridin-4-amine) using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeCl₃). Key factors affecting yield include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromine activation .
- Temperature : Controlled heating (~60–80°C) minimizes side reactions like dehalogenation .
- Stoichiometry : Excess brominating agent (1.2–1.5 eq.) ensures complete conversion .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product in >95% purity.
Advanced: How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) of this compound be addressed?
Methodological Answer:
Regioselectivity in cross-coupling reactions is influenced by steric and electronic effects. For Suzuki-Miyaura coupling:
- Catalyst selection : Pd(PPh₃)₄ favors coupling at the bromine site due to lower steric hindrance compared to the chlorine position .
- Base optimization : K₂CO₃ in toluene/ethanol (3:1) at 80°C promotes selective activation of the C–Br bond over C–Cl .
- Directing groups : Introducing temporary protecting groups (e.g., Boc on the amine) can redirect reactivity to the chloro position .
Computational studies (DFT) predict activation energies for bond cleavage, aiding in reaction design .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Solvent choice (e.g., DMSO-d₆) resolves amine proton splitting (δ 5.2–5.8 ppm) and distinguishes methyl (δ 2.3–2.5 ppm) and aromatic signals .
- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular ion [M+H]⁺ with isotopic patterns matching Br/Cl .
- IR spectroscopy : N–H stretching (3350–3450 cm⁻¹) and C–Br/C–Cl vibrations (550–650 cm⁻¹) validate functional groups .
Advanced: How do structural analogs of this compound compare in biological activity?
Methodological Answer:
Comparative studies with analogs (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) reveal:
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Light sensitivity : Degrades via photolytic dehalogenation; store in amber vials at –20°C .
- Moisture : Hydrolysis of C–Cl bond occurs in aqueous media (t₁/₂ = 72 hr at pH 7.4) .
- Long-term stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, recommending desiccated storage below 25°C .
Advanced: How can computational modeling predict reactivity in multi-step syntheses involving this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to identify reactive sites:
- Nucleophilic aromatic substitution (SNAr) : High positive charge at C-2 (Cl) predicts reactivity with amines .
- Transition state analysis : Barriers for Pd-catalyzed couplings are lower at C-3 (Br) vs. C-2 (Cl), aligning with experimental yields .
Software tools (Gaussian, ORCA) coupled with solvent models (SMD) refine predictions for reaction optimization .
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate dehalogenated byproducts (e.g., 2-chloro-5-methylpyridin-4-amine) .
- Limit of detection (LOD) : Achieve 0.1% impurity detection via UV-Vis at 254 nm .
- Isotopic labeling : ¹⁵N-amine derivatives aid in distinguishing degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
